molecular formula C9H6O2S2 B1645577 [2,2'-Bithiophene]-3-carboxylic acid

[2,2'-Bithiophene]-3-carboxylic acid

Cat. No.: B1645577
M. Wt: 210.3 g/mol
InChI Key: WORDPCGESYENCC-UHFFFAOYSA-N
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Description

[2,2'-Bithiophene]-3-carboxylic acid is a bithiophene derivative featuring two thiophene rings connected at the 2,2'-positions, with a carboxylic acid substituent at the 3-position of one ring. This compound is of significant interest in organic electronics, polymer chemistry, and medicinal chemistry due to its conjugated π-system and functional group versatility. It serves as a precursor for synthesizing oligothiophenes and non-fullerene acceptors in organic photovoltaics . The methyl ester derivative, this compound methyl ester, is a key intermediate in Suzuki coupling reactions to form tertiary alcohols and extended π-systems for optoelectronic applications .

Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-thiophen-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H6O2S2/c10-9(11)6-3-5-13-8(6)7-2-1-4-12-7/h1-5H,(H,10,11)

InChI Key

WORDPCGESYENCC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C(C=CS2)C(=O)O

Canonical SMILES

C1=CSC(=C1)C2=C(C=CS2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,2'-Bithiophene-5-carboxylic Acid

  • Structural Difference : The carboxylic acid group is located at the 5-position instead of the 3-position.
  • Synthesis: Isolated from Echinops grijisii roots as a natural product, it is also synthesized via esterification and coupling reactions .
  • Applications : Exhibits anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ values comparable to reference compounds) .
  • Key Data: Property [2,2'-Bithiophene]-3-carboxylic Acid 2,2'-Bithiophene-5-carboxylic Acid CAS Number Not explicitly listed Not explicitly listed Molecular Formula C₉H₆O₂S₂ C₉H₆O₂S₂ Bioactivity Intermediate in synthesis Anti-inflammatory

Substituted Bithiophene Derivatives

  • 5-Acetyl-2,2'-bithiophene (Compound 5 in ): Features an acetyl group at the 5-position.
  • Methyl 2,2'-bithiophene-5-carboxylate (Compound 7 in ):
    • Ester derivative with applications in natural product synthesis and materials science .
  • 5-Formyl-2,2'-bithiophene (Compound 6 in ):
    • Contains a formyl group, enabling further functionalization via condensation reactions .

Monothiophene Analogs

  • Thiophene-2-carboxylic Acid (CAS 527-72-0):
    • Simpler structure with a single thiophene ring and carboxylic acid at the 2-position.
    • Used in coordination chemistry and as a ligand in metal-organic frameworks .
    • Melting point: 128–132°C; purity ≥98% (laboratory grade) .
  • Thiophene-3-carboxylic Acid :
    • Carboxylic acid at the 3-position.
    • Reacts with oxalyl chloride to form acyl chlorides for amide synthesis (e.g., N-butylthiophene-3-carboxamide) .

Functionalized Bithiophenes in Organic Electronics

  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (Compound 2 in ): Extended π-system with three fused thiophene rings. Synthesized via bromination and coupling reactions for use in organic semiconductors .
  • This compound Methyl Ester: Intermediate for tertiary alcohol synthesis in non-fullerene acceptors (e.g., via lithiation of 4-bromo-1-octyl benzene) .

Key Research Findings

  • Reactivity Differences: The 3-carboxylic acid substituent in this compound enhances its role as a coupling partner in Suzuki reactions compared to non-carboxylated bithiophenes .
  • Thermal Stability : Thiophene-2-carboxylic acid has a defined melting point (128–132°C), whereas bithiophene derivatives often exhibit higher thermal stability due to extended conjugation .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has been widely adopted for constructing the bithiophene backbone due to its tolerance for carboxylic acid functionalities. A representative approach involves coupling 3-thiopheneboronic acid with 2-bromothiophene-3-carboxylic acid in the presence of a palladium catalyst. For instance, a protocol utilizing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a tetrahydrofuran-water mixture (3:1) at 80°C for 24 hours yields [2,2'-bithiophene]-3-carboxylic acid with 68% efficiency. The carboxylic acid group remains intact under these conditions, eliminating the need for protection-deprotection sequences.

Stille Coupling with Organotin Reagents

Stille coupling between 2-(tributylstannyl)thiophene and 3-bromothiophene-3-carboxylic acid offers an alternative route. This method, conducted under inert atmosphere with Pd₂(dba)₃ and AsPh₃ as ligands, achieves 72% yield in dimethylformamide at 110°C. While effective, the toxicity of organotin reagents and challenges in removing residual tin contaminants limit its industrial applicability.

Oxidative Dimerization of Thiophene Monomers

Ferric Chloride-Mediated Coupling

Oxidative dimerization using FeCl₃ (3 equiv) in chloroform at 0°C to room temperature provides a single-step route to the bithiophene core. When applied to 3-thiophenecarboxylic acid, this method generates this compound in 54% yield after recrystallization from ethanol. Despite its simplicity, over-oxidation to terthiophene byproducts (∼12%) necessitates careful reaction monitoring.

Electrochemical Oxidation

Recent advances in electrochemical synthesis demonstrate the feasibility of generating bithiophenes through anodic oxidation. A carbon electrode setup in acetonitrile containing 0.1 M LiClO₄ achieves 48% conversion of 3-thiophenecarboxylic acid to the target compound at 1.2 V vs Ag/AgCl. This solvent-free approach aligns with green chemistry principles but requires specialized equipment.

Post-Coupling Functionalization Approaches

Carboxylation via Carbon Dioxide Insertion

Palladium-catalyzed carboxylation of 2,2'-bithiophene with CO₂ presents a novel strategy. Using Pd(OAc)₂ (2 mol%), 1,10-phenanthroline ligand, and Cs₂CO₃ in dimethylacetamide at 120°C, this method installs the carboxylic acid group regioselectively at the 3-position with 61% yield. Isotopic labeling studies confirm CO₂ as the carbon source, offering opportunities for ¹³C-labeled derivatives.

Hydrolysis of Ester Precursors

Hydrolysis of preformed [2,2'-bithiophene]-3-carboxylate esters represents the most scalable industrial method. A patented procedure refluxes methyl [2,2'-bithiophene]-3-carboxylate with 6 M HCl in dioxane-water (4:1) for 8 hours, achieving quantitative conversion. This approach benefits from the stability of ester intermediates during purification by column chromatography.

Catalytic Systems and Reaction Optimization

Ligand-Accelerated Coupling

Bidentate ligands significantly enhance coupling efficiency. Xantphos-modified Pd catalysts reduce Suzuki coupling times from 24 to 6 hours while improving yields to 82%. Mechanistic studies attribute this acceleration to enhanced oxidative addition rates at the palladium center.

Solvent Effects on Regioselectivity

Polar aprotic solvents favor α,α'-coupling in bithiophene formation. Comparative trials reveal N-methylpyrrolidone (NMP) increases 2,2'-linkage selectivity to 94% compared to 78% in toluene. The high dielectric constant of NMP stabilizes charged intermediates, suppressing β-coupling pathways.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Temperature (°C) Key Advantage
Suzuki Coupling 68–82 6–24 80–110 Functional group tolerance
Stille Coupling 72 12 110 High regioselectivity
FeCl₃ Oxidation 54 2 25 Single-step synthesis
Electrochemical 48 8 25 Solvent-free conditions
CO₂ Carboxylation 61 36 120 Direct CO₂ utilization
Ester Hydrolysis 95–100 8 100 Scalability

Purification and Characterization Challenges

Crystallization from ethanol-water (7:3) effectively removes oligomeric byproducts, yielding >99% pure this compound as confirmed by HPLC. Solid-state NMR reveals polymorphism in the crystalline product, with Form I (monoclinic) exhibiting superior thermal stability over Form II (triclinic).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2,2'-Bithiophene]-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions of thiophene derivatives. For example, Suzuki-Miyaura coupling or Stille coupling can link thiophene units, followed by carboxylation at the 3-position. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for coupling reactions .
  • Temperature control : Reactions often require heating (80–120°C) to achieve optimal yields.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products (>95%) .
    • Data Table :
Synthetic MethodCatalystTemperature (°C)Yield (%)Purity (%)Reference
Suzuki CouplingPd(PPh₃)₄11065–75>97
Direct Carboxylation8050–6095

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms regiochemistry of the bithiophene backbone and carboxylic acid position. Aromatic protons appear at δ 6.8–7.5 ppm, while the carboxylic proton is typically absent due to exchange broadening .
  • FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid group .
  • HPLC-MS : Validates molecular weight (MW = 210.24 g/mol) and monitors purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced charge transport in organic electronics?

  • Methodological Answer :

  • DFT Calculations : Predict HOMO/LUMO energy levels to optimize electron affinity. For example, substituting electron-withdrawing groups (e.g., -CN) lowers LUMO levels, improving n-type semiconductor behavior .
  • Molecular Dynamics (MD) : Simulates packing arrangements in thin films to assess crystallinity and π-π stacking efficiency, critical for charge mobility .
    • Case Study : Thermal annealing at 150°C improves polymer solar cell efficiency (up to 5%) by enhancing crystallinity and interfacial contact .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process standardization : Use controlled atmosphere (e.g., argon) to prevent oxidation of thiophene intermediates .
  • In-line monitoring : Implement real-time HPLC or Raman spectroscopy to track reaction progression and intermediate purity .
  • Statistical Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) to reduce yield fluctuations .

Q. How do structural modifications at the 3-carboxylic acid position affect biological activity in vitro?

  • Methodological Answer :

  • Derivatization : Convert the carboxylic acid to amides or esters to enhance cell permeability. For example, methyl ester derivatives show improved uptake in cytotoxicity assays .
  • Bioactivity assays : Use enzyme inhibition studies (e.g., kinase assays) to evaluate interactions. IC₅₀ values correlate with substituent electronegativity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (108–169°C)?

  • Analysis : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents .
  • Purity : Lower-purity batches (<95%) depress melting points due to impurity inclusion .
    • Resolution : Standardize purification protocols (e.g., gradient recrystallization) and report purity alongside thermal data .

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